molecular formula C13H24N2O3S B2799334 Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2503208-17-9

Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate

Cat. No. B2799334
CAS RN: 2503208-17-9
M. Wt: 288.41
InChI Key: ZTINKZJUGKTDNV-UHFFFAOYSA-N
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Description

“Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate” is a complex organic compound. It contains a tert-butyl group, a methylsulfonimidoyl group, and a carboxylate group. The core of the molecule is a 5-azaspiro[3.4]octane structure, which is a type of spirocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spirocyclic ring, which is a type of cyclic compound that has two rings sharing a single atom. The presence of nitrogen in the ring (aza-) and the spirocyclic structure could impart unique chemical properties to the compound .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The carboxylate group could participate in acid-base reactions, the nitrogen in the azaspiro ring could act as a nucleophile, and the sulfonimidoyl group could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the polar carboxylate and sulfonimidoyl groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate and its derivatives are primarily used in chemical synthesis and structural analysis. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, as a cyclic amino acid ester. This synthesis involved intramolecular lactonization and the structure was determined via X-ray diffraction analysis (Moriguchi et al., 2014).

Reactivity and Applications in Organic Chemistry

In organic chemistry, these compounds are useful for their reactivity. Moskalenko & Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, demonstrating its potential in the synthesis of biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Photochemical and Thermal Studies

The photochemical and thermal properties of related spirooxaziridines have been studied. Lattes et al. (1982) provided experimental evidence supporting the stereoelectronic control theory in the rearrangement of oxaziridines (Lattes et al., 1982).

Asymmetric Synthesis and Enantioselective Approaches

These compounds are also important in asymmetric synthesis. López et al. (2020) detailed an enantioselective approach to synthesize derivatives like N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, used in antiviral drug synthesis (López et al., 2020).

NMR Spectroscopy Applications

Jakubowska et al. (2013) used NMR spectroscopy to assign the absolute configurations of derivatives, demonstrating the utility of these compounds in advanced spectroscopic studies (Jakubowska et al., 2013).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The azaspiro ring structure is found in various pharmaceutical compounds and could play a role in binding to biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and use. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study and application of this compound could have potential in various fields, depending on its properties. It could be of interest in medicinal chemistry if it shows biological activity. Additionally, its unique structure could make it a subject of study in synthetic chemistry .

properties

IUPAC Name

tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-9-10(19(4,14)17)8-13(15)6-5-7-13/h10,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTINKZJUGKTDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCC2)S(=N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate

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